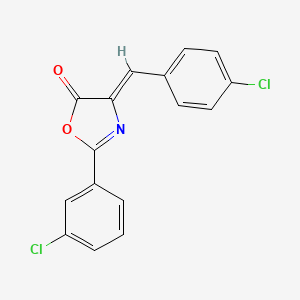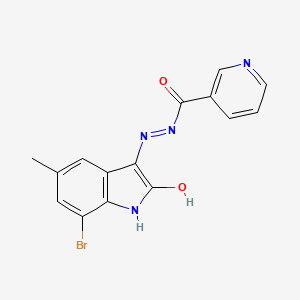![molecular formula C20H26N4O2 B6040025 6-(3-methoxy-1-piperidinyl)-N-[3-(2-pyridinyl)propyl]nicotinamide](/img/structure/B6040025.png)
6-(3-methoxy-1-piperidinyl)-N-[3-(2-pyridinyl)propyl]nicotinamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-(3-methoxy-1-piperidinyl)-N-[3-(2-pyridinyl)propyl]nicotinamide, also known as SPP-86, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications in various diseases.
作用機序
6-(3-methoxy-1-piperidinyl)-N-[3-(2-pyridinyl)propyl]nicotinamide acts as an inhibitor of various enzymes and pathways that are involved in disease progression. In cancer, 6-(3-methoxy-1-piperidinyl)-N-[3-(2-pyridinyl)propyl]nicotinamide inhibits the activity of nicotinamide phosphoribosyltransferase (NAMPT), an enzyme that is involved in the NAD biosynthesis pathway. In Alzheimer's disease, 6-(3-methoxy-1-piperidinyl)-N-[3-(2-pyridinyl)propyl]nicotinamide inhibits the activity of beta-secretase, an enzyme that is involved in the production of amyloid beta peptides. In Parkinson's disease, 6-(3-methoxy-1-piperidinyl)-N-[3-(2-pyridinyl)propyl]nicotinamide acts as an antioxidant and anti-inflammatory agent, protecting dopaminergic neurons from oxidative stress and neuroinflammation.
Biochemical and Physiological Effects:
6-(3-methoxy-1-piperidinyl)-N-[3-(2-pyridinyl)propyl]nicotinamide has been shown to have various biochemical and physiological effects. In cancer, 6-(3-methoxy-1-piperidinyl)-N-[3-(2-pyridinyl)propyl]nicotinamide inhibits the growth and proliferation of cancer cells by inducing cell cycle arrest and apoptosis. In Alzheimer's disease, 6-(3-methoxy-1-piperidinyl)-N-[3-(2-pyridinyl)propyl]nicotinamide improves cognitive function by reducing the production of amyloid beta peptides and inhibiting neuroinflammation. In Parkinson's disease, 6-(3-methoxy-1-piperidinyl)-N-[3-(2-pyridinyl)propyl]nicotinamide protects dopaminergic neurons from oxidative stress and neuroinflammation, preventing the loss of dopaminergic neurons and improving motor function.
実験室実験の利点と制限
The advantages of using 6-(3-methoxy-1-piperidinyl)-N-[3-(2-pyridinyl)propyl]nicotinamide in lab experiments include its specificity and potency as an inhibitor, its ability to target multiple pathways and enzymes, and its potential therapeutic applications in various diseases. The limitations of using 6-(3-methoxy-1-piperidinyl)-N-[3-(2-pyridinyl)propyl]nicotinamide in lab experiments include its potential toxicity and side effects, its limited solubility in aqueous solutions, and the need for further studies to determine its optimal dosage and administration.
将来の方向性
For 6-(3-methoxy-1-piperidinyl)-N-[3-(2-pyridinyl)propyl]nicotinamide research include the development of more efficient synthesis methods, the optimization of its therapeutic potential in various diseases, the identification of its molecular targets and mechanisms of action, and the evaluation of its safety and efficacy in clinical trials. Additionally, the combination of 6-(3-methoxy-1-piperidinyl)-N-[3-(2-pyridinyl)propyl]nicotinamide with other therapeutic agents may enhance its therapeutic potential and reduce its potential toxicity and side effects.
合成法
The synthesis of 6-(3-methoxy-1-piperidinyl)-N-[3-(2-pyridinyl)propyl]nicotinamide involves the reaction of 3-methoxy-1-piperidinylamine with 3-bromo-2-pyridinecarboxaldehyde in the presence of potassium carbonate. The resulting intermediate is then reacted with 3-(dimethylamino)propylamine and nicotinoyl chloride to produce 6-(3-methoxy-1-piperidinyl)-N-[3-(2-pyridinyl)propyl]nicotinamide. The purity and yield of 6-(3-methoxy-1-piperidinyl)-N-[3-(2-pyridinyl)propyl]nicotinamide can be improved by using different purification techniques such as column chromatography and recrystallization.
科学的研究の応用
6-(3-methoxy-1-piperidinyl)-N-[3-(2-pyridinyl)propyl]nicotinamide has been extensively studied for its therapeutic potential in various diseases such as cancer, Alzheimer's disease, and Parkinson's disease. In cancer, 6-(3-methoxy-1-piperidinyl)-N-[3-(2-pyridinyl)propyl]nicotinamide has been shown to inhibit the growth and proliferation of cancer cells by targeting the nicotinamide adenine dinucleotide (NAD) biosynthesis pathway. In Alzheimer's disease, 6-(3-methoxy-1-piperidinyl)-N-[3-(2-pyridinyl)propyl]nicotinamide has been shown to improve cognitive function by inhibiting the activity of beta-secretase, an enzyme that is involved in the production of amyloid beta peptides. In Parkinson's disease, 6-(3-methoxy-1-piperidinyl)-N-[3-(2-pyridinyl)propyl]nicotinamide has been shown to protect dopaminergic neurons from oxidative stress and neuroinflammation.
特性
IUPAC Name |
6-(3-methoxypiperidin-1-yl)-N-(3-pyridin-2-ylpropyl)pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N4O2/c1-26-18-8-5-13-24(15-18)19-10-9-16(14-23-19)20(25)22-12-4-7-17-6-2-3-11-21-17/h2-3,6,9-11,14,18H,4-5,7-8,12-13,15H2,1H3,(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OYBCXZOQWBRAPG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1CCCN(C1)C2=NC=C(C=C2)C(=O)NCCCC3=CC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-fluoro-N-[3-methyl-1-(3-methylbenzyl)-1H-pyrazol-5-yl]benzamide](/img/structure/B6039946.png)
![1-(2-fluorobenzyl)-6-oxo-N-[3-(3-pyridinyloxy)propyl]-3-piperidinecarboxamide](/img/structure/B6039949.png)
![2-[1-cyclopentyl-4-(2,5-difluorobenzyl)-2-piperazinyl]ethanol](/img/structure/B6039957.png)
![2-amino-5-(4-chlorophenyl)-4,7-dioxo-1,4,5,6,7,8-hexahydropyrido[2,3-d]pyrimidine-6-carbonitrile](/img/structure/B6039972.png)
![2-[4-(2-fluorophenyl)piperazin-1-yl]-N-1,3-thiazol-2-ylacetamide](/img/structure/B6039979.png)
![12-[4-(dimethylamino)phenyl]-9-(2-furyl)-8,9,10,12-tetrahydrobenzo[a]acridin-11(7H)-one](/img/structure/B6039987.png)

![2-[(2-bromo-4-chlorophenyl)amino]-N'-cyclohexylideneacetohydrazide](/img/structure/B6040015.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-2-{5-[4-(trifluoromethyl)phenyl]-2H-tetrazol-2-yl}acetamide](/img/structure/B6040022.png)
![N~2~-(2,4-dimethoxyphenyl)-N~1~-(4-fluorophenyl)-N~2~-[(2-nitrophenyl)sulfonyl]glycinamide](/img/structure/B6040024.png)



![methyl 3-(1,3-benzodioxol-5-ylmethyl)-4-oxo-2-{[3-(trifluoromethyl)phenyl]imino}-3,4-dihydro-2H-1,3-thiazine-6-carboxylate](/img/structure/B6040041.png)